![molecular formula C18H23N5O3S B2822928 N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide CAS No. 2097898-88-7](/img/structure/B2822928.png)
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide
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Overview
Description
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide is a useful research compound. Its molecular formula is C18H23N5O3S and its molecular weight is 389.47. The purity is usually 95%.
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Biological Activity
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique combination of functional groups, including a pyrazole ring and a thiophene ring, which are known to contribute to various pharmacological effects.
Chemical Structure and Synthesis
The chemical structure of the compound can be represented as follows:
The synthesis typically involves multi-step organic reactions, starting with the formation of the pyrazole ring through condensation reactions and followed by the introduction of the thiophene ring via cross-coupling reactions. The final product is obtained by coupling with appropriate benzoyl chlorides under basic conditions.
Biological Activity Overview
The biological activity of this compound is primarily attributed to its structural components. Pyrazoles and thiophenes are known to exhibit a range of pharmacological properties:
- Antibacterial Activity : Pyrazole derivatives have shown significant antibacterial effects against various strains, including resistant bacteria .
- Anticancer Properties : Compounds containing pyrazole rings have demonstrated anticancer activity by inhibiting tumor cell proliferation and inducing apoptosis .
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, which are beneficial in treating chronic inflammatory diseases .
The mechanism of action for this compound likely involves interactions with specific biological targets such as enzymes or receptors. The presence of the pyrazole and thiophene rings allows for π–π stacking interactions, while hydrophobic interactions facilitated by the ethyl and dioxopiperazine groups enhance binding affinity to these targets .
Antimicrobial Activity
A study demonstrated that compounds with similar structures exhibited broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MIC) ranging from 2.50 to 20 µg/mL against various pathogens .
Anticancer Activity
In vitro studies have shown that pyrazole derivatives can inhibit cancer cell lines effectively. For instance, compounds derived from pyrazoles were tested against breast cancer cells, showing IC50 values significantly lower than traditional chemotherapeutics .
Anti-inflammatory Studies
Research indicates that certain derivatives can stabilize red blood cell membranes in hemolysis assays, suggesting potential anti-inflammatory effects. These compounds showed stabilization percentages ranging from 86.70% to 99.25% .
Case Studies
Case Study 1: Antimicrobial Efficacy
A series of substituted pyrazoles were synthesized and evaluated for their antimicrobial efficacy against Mycobacterium tuberculosis. Compounds exhibited IC50 values ranging from 1.35 to 2.18 µM, indicating strong potential as anti-tubercular agents .
Case Study 2: Anticancer Potential
In another study focusing on breast cancer cell lines, derivatives of the compound showed significant cytotoxicity with IC50 values in the low micromolar range. The mechanisms involved apoptosis induction and cell cycle arrest at the G2/M phase .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
The compound has shown promising anticancer properties in various studies. Research indicates that derivatives of this compound exhibit significant cytotoxic effects against different cancer cell lines.
Case Study 1: Cytotoxicity Against C6 Glioma Cells
A derivative of the compound demonstrated an IC₅₀ value of 5.13 µM against the C6 glioma cell line, outperforming standard chemotherapy agents like 5-fluorouracil (IC₅₀ = 8.34 µM) . This suggests its potential as a lead compound for further development in cancer therapy.
Compound | IC₅₀ (C6 Cell Line) | Mechanism of Action |
---|---|---|
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide | 5.13 µM | Induces apoptosis |
5-Fluorouracil | 8.34 µM | Inhibits RNA synthesis |
Antimicrobial Properties
The compound also exhibits broad-spectrum antimicrobial activity. It has been reported to be effective against various bacterial strains, making it a candidate for developing new antimicrobial agents.
Table 1: Antimicrobial Activity
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.25 µg/mL |
Escherichia coli | 0.50 µg/mL |
Agricultural Applications
The unique properties of this compound make it suitable for use in agrochemicals. Its antimicrobial activity can be harnessed to develop new pesticides or fungicides that are less harmful to the environment compared to traditional chemicals.
Case Study 2: Pesticidal Activity
In a study assessing various pyrazole derivatives for their pesticidal properties, this compound showed significant effectiveness against common agricultural pests, indicating its potential application in sustainable agriculture practices .
Material Science
The structural characteristics of this compound also lend themselves to applications in material science, particularly in the development of novel polymers and composites.
Case Study 3: Polymer Synthesis
Research has explored the use of this compound as a monomer for synthesizing novel polymeric materials with enhanced thermal stability and mechanical properties . The incorporation of thiophene and pyrazole moieties into polymer matrices could lead to materials with unique electronic properties suitable for electronic applications.
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3S/c1-4-21-6-7-22(17(25)16(21)24)18(26)19-10-15(14-5-8-27-11-14)23-13(3)9-12(2)20-23/h5,8-9,11,15H,4,6-7,10H2,1-3H3,(H,19,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRZBQCQEAAQELP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NCC(C2=CSC=C2)N3C(=CC(=N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.